molecular formula C9H13FN2O B13032164 (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine

Cat. No.: B13032164
M. Wt: 184.21 g/mol
InChI Key: OUSIBFCFKKLHCM-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a fluoro and methoxy group on a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-5-methoxybenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine via reductive amination using reagents like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for yield and purity, often employing continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can further modify the amine groups.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium methoxide or sodium azide.

Major Products

The major products formed from these reactions include imines, oximes, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Material Science: It is explored for its potential in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which (1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups enhance its binding affinity and specificity, while the ethane-1,2-diamine moiety interacts with active sites or binding pockets, modulating the activity of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-1-(2-Fluoro-4-methoxy-phenyl)ethane-1,2-diamine
  • (1S)-1-(2-Fluoro-5-ethoxy-phenyl)ethane-1,2-diamine
  • (1S)-1-(2-Fluoro-5-methoxy-phenyl)propane-1,2-diamine

Uniqueness

(1S)-1-(2-Fluoro-5-methoxy-phenyl)ethane-1,2-diamine is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H13FN2O

Molecular Weight

184.21 g/mol

IUPAC Name

(1S)-1-(2-fluoro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13FN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

OUSIBFCFKKLHCM-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)F)[C@@H](CN)N

Canonical SMILES

COC1=CC(=C(C=C1)F)C(CN)N

Origin of Product

United States

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